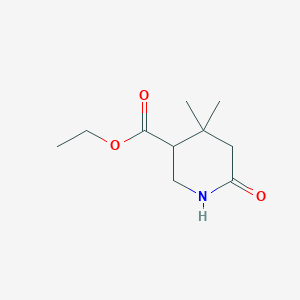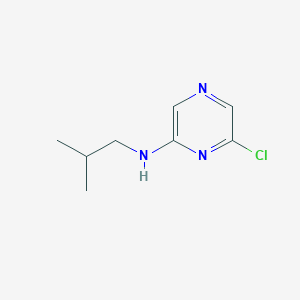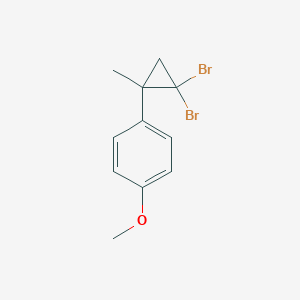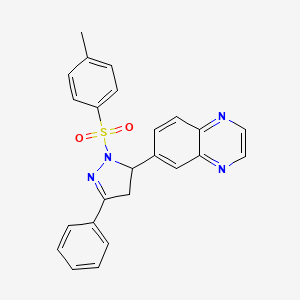
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a chemical compound with the molecular formula C24H20N4O2S and a molecular weight of 428.511. It’s a qualified product offered by Benchchem for CAS No. 1089577-42-32.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline”. However, pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach3.Molecular Structure Analysis
The molecular structure of “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is not directly available. However, the pyrazole nucleus, a part of this compound, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms3.Chemical Reactions Analysis
Specific chemical reactions involving “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” are not directly available in the retrieved information.科学的研究の応用
Synthesis and Structural Analysis
Quinoxaline derivatives, including 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, are recognized for their broad industrial and pharmaceutical applications due to their heterocyclic structure. A study detailed the synthesis of a new isoxazolquinoxaline derivative through a process involving several organic compounds, leading to the formation of colorless rectangular block shape crystals. This compound was then confirmed using H NMR, LC-MS spectra, and single crystal X-ray diffraction techniques. DFT calculations and molecular dynamics studies were conducted to understand its structure and potential as an anti-cancer drug, showcasing its interactions at the active site region of a protein related to cancer (N. Abad et al., 2021).
Corrosion Inhibition
Another significant application involves the use of quinoxaline derivatives as corrosion inhibitors. Specifically, derivatives were synthesized and applied to protect mild steel in acidic environments, demonstrating remarkable inhibition efficiency. These studies involved weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), alongside theoretical analysis through DFT and molecular dynamic simulations. The findings suggest these compounds act as mixed-type inhibitors, offering a sustainable solution to corrosion challenges (V. Saraswat & M. Yadav, 2020).
Pharmacological Potential
Quinoxaline compounds, including 6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, possess a wide range of biological activities, making them valuable in pharmaceutical research. Studies have highlighted their role in the development of drugs with antimicrobial, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. These compounds' versatility and effectiveness across various medical applications underscore their importance in drug discovery and development (Aastha Sharma et al., 2021).
Material Science and Organic Electronics
Research into quinoxaline derivatives also extends into material science, particularly in the development of organic electronics. Studies on triarylamines based on 6H-indolo[2,3-b]quinoxaline have been conducted, focusing on their synthesis, optical absorption and emission spectra, electrochemical behavior, and thermal stability. These compounds are investigated for their potential in creating advanced materials for electronic devices, highlighting the broad applicability of quinoxaline derivatives in both medical and technological fields (K. Thomas & Payal Tyagi, 2010).
Safety And Hazards
Specific safety and hazard information for “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is not available in the retrieved information.
将来の方向性
The future directions for “6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” are not directly available. However, given the broad range of chemical and biological properties of imidazole and its derivatives4, there could be potential for further research and development in this area.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
特性
IUPAC Name |
6-[2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-17-7-10-20(11-8-17)31(29,30)28-24(16-22(27-28)18-5-3-2-4-6-18)19-9-12-21-23(15-19)26-14-13-25-21/h2-15,24H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUCTWVAYGLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)
![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)
![7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2779281.png)
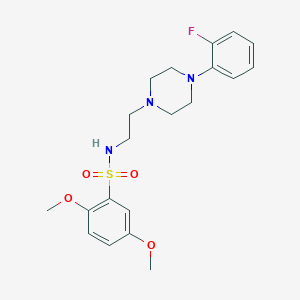
![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)
![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)
![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)
